molecular formula C25H19ClN4O3S3 B2612735 Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 671200-01-4

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2612735
CAS No.: 671200-01-4
M. Wt: 555.08
InChI Key: GZXMXNAYWOMSPI-UHFFFAOYSA-N
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Description

This compound is a useful research compound with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It is a derivative of the 1,2,4-triazole class, which includes a broad spectrum of pharmacologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .


Molecular Structure Analysis

The structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The 13C NMR spectra of related compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .


Chemical Reactions Analysis

The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 428.95. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photophysical and Singlet Oxygen Activation Properties

One area of research involves the study of thiazole and triazole derivatives for their photophysical properties and potential as singlet oxygen sensitizers. These compounds exhibit unique behaviors in photochemical reactions, demonstrating potential for applications in photo-oxidation processes and the study of fluorescence properties, which could be relevant for imaging and sensing technologies (Amati et al., 2010).

Antimicrobial Activity

Several studies focus on the synthesis of thiazole, triazole, and thiadiazole derivatives with observed antimicrobial properties. These compounds have been tested against various bacteria and fungi, showing potential as antimicrobial agents. This suggests that similar compounds, including Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate, could be explored for their antimicrobial efficacy (Desai, Shihora, & Moradia, 2007).

Heterocyclic Compound Synthesis

Research on the behavior of similar compounds towards a variety of halocarbonyl compounds reveals their utility in synthesizing diverse heterocyclic derivatives, including thiazole, thiadiazole, and thiophene derivatives. These findings underscore the versatility of such compounds in synthetic organic chemistry, potentially paving the way for the development of new materials, catalysts, or pharmaceuticals (Abdel‐Latif & Bondock, 2006).

Insecticidal Properties

There's also research into thiazolo and triazole derivatives for their potential insecticidal properties against various pests, suggesting that this compound could be investigated for similar applications. This could lead to the development of new, more effective insecticides (Fadda et al., 2017).

Future Directions

The synthesis of new compounds in the 1,2,4-triazole class, including potentially biologically active ones, is a topic of ongoing research . The use of green principles and efficient catalysts to achieve excellent yields is a cherished goal in organic synthesis .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S3/c1-2-33-23(32)21-18(15-6-4-3-5-7-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-8-10-17(26)11-9-16/h3-13H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXMXNAYWOMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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